Product packaging for Benzeneseleninic acid(Cat. No.:CAS No. 6996-92-5)

Benzeneseleninic acid

Cat. No.: B1205860
CAS No.: 6996-92-5
M. Wt: 189.08 g/mol
InChI Key: WIHKGDVGLJJAMC-UHFFFAOYSA-N
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Description

Benzeneseleninic acid (C₆H₆O₂Se) is a versatile organoselenium compound valued in research for its roles as an oxidizing agent and a source of electrophilic selenium. This bench-stable solid (CAS 6996-92-5) serves as a key precursor in catalytic cycles, particularly in epoxidation and Baeyer-Villiger reactions when combined with hydrogen peroxide, where active Se(VI) species are believed to be the principal oxidants . Its utility in organic synthesis is demonstrated in photochemical reactions, such as the visible-light-mediated, regioselective β-hydroxyselenylation of styrenes to form valuable synthetic intermediates . A significant and emerging application is its use as an oxidizing and deprotecting reagent for the synthesis of complex peptides. It enables the efficient and regioselective formation of multiple disulfide bonds and thioether bridges under mild conditions, which is crucial for constructing constrained peptides with enhanced pharmaceutical properties . The compound's biological relevance is also tied to its ability to react with sulfhydryl groups, which can disrupt biochemical pathways, including those involving zinc-finger transcription factors . Available with a purity of >97.0%, it appears as a white to light yellow crystalline powder and should be stored in a cool, dark place. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is toxic if swallowed or inhaled, may cause organ damage through prolonged exposure, and is very toxic to aquatic life .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O2Se B1205860 Benzeneseleninic acid CAS No. 6996-92-5

Properties

IUPAC Name

benzeneseleninic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2Se/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WIHKGDVGLJJAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220238
Record name Benzeneseleninic acid
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Molecular Weight

189.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6996-92-5
Record name Benzeneseleninic acid
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Record name Benzeneseleninic acid
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Record name Benzeneseleninic acid
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Record name Seleninobenzoic acid
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Synthetic Methodologies for Benzeneseleninic Acid and Its Derivatives

Direct Synthesis of Benzeneseleninic Acid

The direct synthesis of this compound typically relies on the oxidation of more reduced organoselenium compounds.

The most common and direct route to this compound involves the oxidation of organoselenium precursors like diphenyl diselenide. This process serves as a foundational method for generating the active Se(IV) species required for various oxidative transformations. sciforum.netmdpi.com A prevalent method involves the oxidation of diphenyl diselenide with hydrogen peroxide. sciforum.net This reaction proceeds through the sequential oxidation of the diselenide, first to benzeneselenenic acid and subsequently to the more stable this compound, which is often the active catalytic species in subsequent reactions. mdpi.com

In some applications, diphenyl diselenide acts as a pre-catalyst that is oxidized in situ to generate this compound. sciforum.net For instance, in the dihydroxylation of olefins, diphenyl diselenide is oxidized by hydrogen peroxide to form this compound, which is then further oxidized to a peracid responsible for epoxidation. sciforum.net The mechanism involves the initial formation of benzeneselenenic acid, which is then oxidized to this compound. mdpi.com

Synthesis of Substituted Benzeneseleninic Acids

The synthesis of benzeneseleninic acids bearing substituents on the aryl ring allows for the fine-tuning of the reagent's steric and electronic properties, expanding its utility in organic synthesis.

Substituted benzeneseleninic acids are accessible through various synthetic strategies. A common approach involves the use of appropriately substituted aryl bromides. A one-pot method has been developed that involves metalation of the aryl bromide, followed by selenation and subsequent oxidation with hydrogen peroxide to yield the desired aryl seleninic acid. scholaris.ca

Researchers have successfully synthesized a range of substituted benzeneseleninic acids for use in reactions like selenocyclization. These include derivatives with electron-donating groups (p-methyl), electron-withdrawing groups (p-fluoro, p-chloro), and sterically demanding groups (naphthyl, mesityl). nih.govacs.org For example, p-methyl- and p-fluoro-substituted benzeneseleninic acids have been used to react with o-alkynyl benzaldehyde (B42025) oximes, producing the corresponding selenium-decorated products in good yields. nih.govacs.org The ability to employ bulky derivatives like naphthyl and mesityl benzeneseleninic acids without a significant loss of reaction efficiency highlights the versatility of these synthetic protocols. nih.govacs.org

Another strategy involves the electrophilic aromatic substitution of activated aromatic rings, such as N,N-substituted anilines and indoles, using arylseleninic acids as the selenium source under thermal conditions to produce selanylated products. researchgate.net

SubstituentReagent/PrecursorYield (%)Reference
p-Methylp-Methyl-substituted this compound72 nih.govacs.org
p-Fluorop-Fluoro-substituted this compound80 nih.govacs.org
NaphthylNaphthyl-substituted this compound80 nih.gov
MesitylMesityl-substituted this compound81 nih.gov

Preparation of this compound Salts

The preparation of salts of this compound, particularly water-soluble derivatives, enhances their bioavailability and utility in aqueous media.

Water-soluble potassium salts of benzeneseleninic acids have been synthesized to act as mimics of the enzyme glutathione (B108866) peroxidase. nih.govmdpi.com The synthesis begins with the preparation of N-alkyl-2-(carboxy)benzeneseleninic acids. These precursor acids can be obtained through the oxidation of either N-alkylbenzisoselenazol-3(2H)-ones or the corresponding diselenides using 30% hydrogen peroxide. mdpi.comresearchgate.net

The resulting N-alkylbenzeneseleninic acids are then converted into their corresponding potassium salts. nih.govresearchgate.net This transformation is typically achieved by treating the acid with potassium tert-butoxide in anhydrous ethanol. mdpi.comresearchgate.net This method provides a straightforward route to water-soluble organoselenium compounds with potential applications in biocatalysis. nih.govresearchgate.netdntb.gov.ua

PrecursorReagentProductReference
N-Alkylbenzisoselenazol-3(2H)-ones30% H₂O₂N-Alkylbenzeneseleninic acids mdpi.comresearchgate.net
N-Alkyldiselenides30% H₂O₂N-Alkylbenzeneseleninic acids mdpi.comresearchgate.net
N-Alkylbenzeneseleninic acidsPotassium tert-butoxidePotassium N-alkylbenzeneseleninate salts mdpi.comresearchgate.net

Synthesis of Benzeneseleninic Anhydride (B1165640)

Benzeneseleninic anhydride, (PhSeO)₂O, is a widely used and effective oxidizing agent in organic synthesis. mdpi.com It is known for its ability to oxidize a variety of functional groups under mild conditions. sigmaaldrich.compsu.edu

The anhydride is prepared from this compound. It is known to readily absorb water to revert to the corresponding acid. chemicalbook.com Purification can be achieved by heating the anhydride in a vacuum at 120°C for several hours to remove any residual acid, which can be monitored by the disappearance of the OH band in its infrared spectrum. chemicalbook.com Another purification method involves recrystallization. When crystallized from benzene (B151609), it initially has a lower melting point (124-126°C), but upon heating in a vacuum, it converts to a higher melting form (164-165°C). chemicalbook.com Benzeneseleninic anhydride has been employed for the oxidation of phenols to ortho-quinones and benzylic hydrocarbons to aldehydes or ketones. sigmaaldrich.compsu.educhemrxiv.org The diphenyl diselenide by-product from these oxidations can be recovered and reoxidized back to the anhydride. psu.edu

Formation of Aryl Selenonic Acids via this compound Oxidation Pathways

Aryl selenonic acids represent the highest oxidation state for organoselenium acids, characterized by a selenium(VI) center. Their synthesis is most commonly achieved through the oxidation of the corresponding aryl seleninic acids, which contain a selenium(IV) center. This transformation necessitates the use of potent oxidizing agents and can proceed through several distinct pathways, often involving complex intermediates. nih.govacs.orgnih.gov The preparation of selenonic acids can be challenging due to their high polarity, strong acidity, and water solubility, which complicates purification and isolation. scholaris.ca

Historically, the oxidation of seleninic acids or diselenides was performed with harsh oxidants like nitric acid or potassium permanganate (B83412). acs.org These methods typically yielded metal salts of the selenonic acids, which then required treatment with a strong acid, such as perchloric acid, to isolate the free selenonic acid. acs.orgnih.gov More contemporary methods have focused on developing milder and more efficient protocols, particularly using hydrogen peroxide.

Oxidation with Hydrogen Peroxide

Hydrogen peroxide is a commonly used, environmentally conscious oxidant for converting this compound and its derivatives into aryl selenonic acids. scholaris.ca The reaction mechanism is not a direct oxidation but involves a series of stepwise transformations. nih.govscholaris.ca

Initial research proposed that this compound reacts with hydrogen peroxide to form an intermediate, benzeneperoxyseleninic acid. nih.govwikipedia.org It was suggested that this peroxyacid could then isomerize to benzeneselenonic acid upon heating. nih.gov However, more recent and detailed investigations have revealed a more complex pathway. nih.govnih.gov

It is now understood that benzeneperoxyseleninic acid is relatively sluggish and can rapidly decompose in solution. nih.govnih.gov This decomposition leads to the formation of a stable mixed selenonium-selenonate salt. nih.govnih.gov This salt is a key intermediate and, in the presence of excess hydrogen peroxide, is subsequently oxidized to the corresponding selenonic acid. nih.govnih.gov The selenonic acid itself is inert towards many substrates on its own, but upon further reaction with hydrogen peroxide, it is believed to form a highly reactive benzeneperoxyselenonic acid, the principal oxidant in certain reactions like epoxidations. nih.govnih.govresearchgate.net

A highly efficient one-pot synthesis has been developed based on this chemistry, allowing for the preparation of diverse aryl selenonic acids from readily available aryl bromides in good to high yields (77-90%). acs.orgnih.gov This method involves metalation, selenation to form an arylseleninic acid intermediate in situ, and subsequent oxidation with hydrogen peroxide. acs.orgresearchgate.net The resulting free selenonic acids are then isolated after purification via ion exchange. scholaris.ca

Table 1: One-Pot Synthesis of Various Aryl Selenonic Acids via Oxidation acs.orglbp.world

Starting Material (ArBr) Product (ArSeO₃H) Yield (%)
Bromobenzene Benzeneselenonic acid 85
4-Bromotoluene 4-Methylbenzeneselenonic acid 90
4-Bromoanisole 4-Methoxybenzeneselenonic acid 88
4-Bromobenzotrifluoride 4-(Trifluoromethyl)benzeneselenonic acid 89
1-Bromonaphthalene Naphthalene-1-selenonic acid 89
4-Bromobiphenyl Biphenyl-4-selenonic acid 86
2-Bromotoluene 2-Methylbenzeneselenonic acid 83

Oxidation with Potassium Permanganate

Potassium permanganate (KMnO₄) represents a more traditional and powerful oxidizing agent for the conversion of aryl seleninic acids to aryl selenonic acids. acs.orgnih.gov Being a very strong oxidant, KMnO₄ can effectively oxidize the Se(IV) center to the Se(VI) state. wikipedia.orglibretexts.org

The reaction typically results in the formation of the potassium salt of the aryl selenonic acid. nih.gov To obtain the free acid, a subsequent acidification step is necessary. acs.orgnih.gov This process highlights one of the challenges in earlier methods for preparing these compounds, as purification from byproduct metal salts was often required. scholaris.ca

Oxidation with Ozone

Ozone (O₃) is a powerful oxidant capable of reacting with various organoselenium compounds. rsc.org The ozonolysis of diselenides, for instance, quantitatively yields seleninic anhydrides. rsc.org However, studies have shown that an excess of ozone does not readily oxidize the selenium center further to the Se(VI) state required for selenonic acids. rsc.org This indicates a limitation of ozone as a reagent for this specific transformation compared to permanganates or peroxides. rsc.org

Other Oxidation Methods

Other potent oxidizing systems have been employed for this conversion. Dimethyldioxirane (DMDO), for example, has been used to obtain salts of carbohydrate-derived selenonic acids from their seleninic acid precursors. nih.gov

Mechanistic Investigations of Benzeneseleninic Acid Reactivity

Oxidation Reactions Mediated by Benzeneseleninic Acid

This compound is known to mediate a range of oxidation reactions, including the conversion of sulfides to sulfoxides, the oxidation of hydrazines, and the epoxidation of alkenes. The mechanisms of these reactions are often intricate, involving the interplay of different selenium species and reaction conditions.

Experimental studies on the oxidation of sulfides by aromatic seleninic acids indicate that the rate-determining step is the nucleophilic attack of the sulfide (B99878) on the protonated form of the seleninic acid, ArSe(OH)₂⁺. researchgate.net This attack produces the sulfoxide (B87167), a proton, and a selenenic acid (ArSeOH). researchgate.net The selenenic acid can then undergo disproportionation to yield a diselenide (ArSeSeAr) and regenerate the seleninic acid. researchgate.net

Intermediate Formation Pathway Role in Sulfide Oxidation
SelenuraneAddition of thiol to seleninic acidShort-lived initial intermediate nih.gov
Seleninyl sulfideRearrangement of selenuraneMore stable intermediate, undergoes reduction nih.gov
Selenenic acidProduct of the rate-determining stepDisproportionates to regenerate the catalyst researchgate.net

This compound and its anhydride (B1165640) are effective reagents for the oxidation of hydrazines. acs.orgacs.org The oxidation of 1,1-disubstituted hydrazines with this compound can lead to the formation of tetrazenes. cdnsciencepub.com A proposed mechanism for this transformation involves a Pummerer-like reaction of seleninamides derived from the hydrazines. cdnsciencepub.com In the case of aniline (B41778) oxidation to nitrobenzene (B124822), which involves N-phenylhydroxylamine as an intermediate, this compound acts as a catalyst in the presence of hydrogen peroxide. nih.govrsc.org The reaction proceeds through three consecutive oxygen-transfer steps, ultimately converting the aniline to nitrobenzene. nih.gov

The epoxidation of alkenes using this compound and hydrogen peroxide is a widely used synthetic method. nih.gov The mechanism of this reaction is complex and involves selenium in both Se(IV) and Se(VI) oxidation states. nih.govresearchgate.netnih.gov

It has been widely accepted that the key intermediate in these epoxidations is benzeneperoxyseleninic acid, formed from the reaction of this compound with hydrogen peroxide. nih.govresearchgate.netnih.govresearchgate.net However, recent studies have shown that benzeneperoxyseleninic acid reacts sluggishly with certain alkenes, such as cyclooctene (B146475). nih.govresearchgate.netnih.gov Instead, it can rapidly decompose in solution. nih.govresearchgate.netnih.gov This decomposition involves a selenoxide elimination, liberating oxygen. nih.govresearchgate.net

The decomposition of benzeneperoxyseleninic acid leads to the formation of a mixed selenonium-selenonate salt. nih.govresearchgate.netnih.govresearchgate.net This salt has been identified by X-ray absorption and ⁷⁷Se NMR spectroscopy, as well as by single-crystal X-ray diffraction. nih.govresearchgate.net The formation of this stable salt can occur when the initially formed peroxyseleninic acid isomerizes to a selenonic acid, which then protonates the remaining this compound. nih.gov This salt is relatively stable in the solid state but can generate the corresponding selenonic acid in the presence of hydrogen peroxide. nih.govresearchgate.netnih.gov

Evidence now suggests that the principal oxidant in the epoxidation of alkenes like cyclooctene is not the Se(IV) peroxyseleninic acid, but rather a Se(VI) species, the postulated benzeneperoxyselenonic acid. nih.govresearchgate.netnih.gov The selenonic acid, generated from the selenonium-selenonate salt, is inert towards the alkene on its own. nih.govresearchgate.netnih.gov However, in the presence of hydrogen peroxide, rapid epoxidation occurs. nih.govresearchgate.netnih.gov This indicates that the selenonic acid must be activated through further oxidation to form the highly reactive benzeneperoxyselenonic acid. nih.govresearchgate.netnih.gov While peroxyselenonic acid is a stronger oxidant from a kinetic standpoint, the slow formation of the Se(VI) selenonic acid and its poorer performance in activating hydrogen peroxide can hinder its catalytic role in some reactions, such as aniline oxidation. nih.gov

Selenium Species Oxidation State Role in Epoxidation
This compoundSe(IV)Catalyst precursor
Benzeneperoxyseleninic acidSe(IV)Previously proposed key intermediate, can be sluggish and decompose nih.govresearchgate.netnih.gov
Selenonium-selenonate saltSe(IV) / Se(VI)Stable intermediate, generates selenonic acid nih.govresearchgate.net
Benzeneselenonic acidSe(VI)Precursor to the active oxidant nih.govresearchgate.netnih.gov
Benzeneperoxyselenonic acidSe(VI)Proposed principal active oxidant nih.govresearchgate.netnih.gov

Epoxidation of Alkenes with Hydrogen Peroxide: Role of Selenium Oxidation States

Oxygen Evolution Mechanisms in Oxidative Processes

In certain oxidative processes involving this compound, particularly in the presence of peroxides, the evolution of molecular oxygen can occur. Mechanistic studies have revealed that this is not a direct catalytic turnover in the traditional sense but rather a result of the instability of key intermediates. When this compound reacts with hydrogen peroxide, it is believed to form benzeneperoxyseleninic acid, a powerful oxidizing agent. However, this intermediate is unstable and can undergo a facile formal selenoxide elimination.

This process involves the decomposition of benzeneperoxyseleninic acid to produce benzeneselenenic acid and singlet oxygen (dioxygen). The generated benzeneselenenic acid can then be oxidized by another molecule of the peroxy acid to regenerate this compound. This decomposition pathway competes with other oxidative reactions, such as the epoxidation of alkenes. The instability of benzeneperoxyseleninic acid in solution, accompanied by observable gas evolution, is attributed to this selenoxide elimination mechanism nih.govresearchgate.net. This reaction pathway is also a key step in the eventual formation of a stable mixed selenonium-selenonate salt, which has been identified by X-ray absorption and 77Se NMR spectroscopy nih.gov.

The proposed mechanism for oxygen evolution is as follows:

Formation of the Peroxy Acid: this compound reacts with hydrogen peroxide to form benzeneperoxyseleninic acid.

Selenoxide Elimination: The benzeneperoxyseleninic acid undergoes a formal selenoxide elimination, releasing dioxygen and forming benzeneselenenic acid nih.govresearchgate.net.

Redox Reaction: The newly formed benzeneselenenic acid is oxidized by another molecule of benzeneperoxyseleninic acid, yielding two molecules of this compound nih.gov.

This decomposition and oxygen liberation can influence the efficiency of desired oxidation reactions, as it consumes the active oxidizing species nih.govresearchgate.net.

Oxidation of Amines and Amides

This compound and its anhydride are effective reagents for the oxidation of nitrogen-containing functional groups, including amines and amides.

Oxidation of Amines: this compound can catalyze the oxidation of primary aromatic amines, such as aniline, to their corresponding nitro compounds using hydrogen peroxide as the terminal oxidant. Mechanistic investigations suggest that the active oxidant is the "conventional" peroxyseleninic acid (PhSe(O)OOH), formed from the reaction of this compound with H₂O₂. This species then mediates the oxygen-transfer process. Direct evidence points to nitrosobenzene (B162901) as a key reaction intermediate in this transformation. Control experiments have shown that nitrosobenzene is readily oxidized to nitrobenzene in the presence of this compound and H₂O₂. In these catalytic cycles, the Se(IV) species is crucial for the oxidation, while the Se(VI) species, benzeneselenonic acid, which may form during the reaction, is found to be inactive for this specific transformation unless it is reduced back to the Se(IV) state.

Oxidation of Amides: While the oxidation of simple acyclic amides is less common, benzeneseleninic anhydride has been effectively used for the dehydrogenation of lactams (cyclic amides) to form the corresponding unsaturated lactams. This reaction provides a method for introducing α,β-unsaturation adjacent to the amide carbonyl group. For example, azasteroid lactams have been successfully oxidized using benzeneseleninic anhydride. This transformation is a key step in the synthesis of various analogues of biologically active molecules.

Selenofunctionalization Reaction Mechanisms

Acetoxyselenation of Olefins

The acetoxyselenation of olefins is a process that installs both a selenium and an acetoxy group across a double bond. While many methods utilize reagents like benzeneselenenyl chloride in acetic acid, a plausible mechanism involving this compound can be proposed based on related transformations like the seleno-Pummerer reaction.

The seleno-Pummerer reaction involves the activation of a selenoxide by an acid anhydride, generating a highly electrophilic species (a seleniranium ion equivalent) that can be trapped by a nucleophile. In the context of acetoxyselenation with this compound, the mechanism likely proceeds as follows:

In Situ Formation of an Electrophilic Selenium Species: this compound (or its anhydride) reacts with acetic anhydride. This is analogous to the first step of the Pummerer rearrangement, where the selenoxide moiety is acylated, making it a better leaving group.

Generation of the Electrophile: Elimination of an acetate (B1210297) group generates a highly reactive cationic selenium species, the benzeneseleninyl cation or a related electrophile.

Electrophilic Attack on the Olefin: This potent electrophile attacks the π-bond of the olefin, forming a cyclic seleniranium ion intermediate.

Nucleophilic Ring Opening: An acetate ion, acting as a nucleophile, attacks one of the carbon atoms of the seleniranium ion. This ring-opening typically occurs in an anti-fashion, leading to a trans-1,2-disubstituted product.

This pathway results in the net addition of a phenylseleno group and an acetoxy group across the double bond of the olefin.

Photo-Catalyzed Hydroxyselenylation of Olefins: Radical Pathways and Intermediates

A modern and environmentally benign approach to the hydroxyselenylation of olefins utilizes this compound under visible-light photocatalysis. This method avoids harsher reagents and proceeds via a radical pathway. mdpi.com

The proposed mechanism involves the following key steps:

Photocatalyst Excitation: A photocatalyst, such as Eosin (B541160) Y, absorbs visible light (e.g., from a blue LED) and is promoted to an excited state.

Radical Generation: The excited photocatalyst facilitates the conversion of this compound into a phenylselanyl radical (PhSe•). This step establishes this compound as an efficient source of selenium-based radical species. mdpi.com

Radical Addition to Olefin: The electrophilic PhSe• radical adds to the electron-rich double bond of the olefin (e.g., styrene). This addition typically occurs at the less substituted carbon, forming a more stable carbon-centered radical intermediate at the benzylic position. mdpi.com

Intermediate Trapping: The carbon-centered radical is then trapped by a hydroxyl radical species, which can be generated from residual water or the solvent, to yield the final β-hydroxyselanyl product. mdpi.com

This protocol demonstrates good regioselectivity, affording the β-hydroxy selenide (B1212193) as the major product. mdpi.com

Table 1: Optimization of Photo-Catalyzed Hydroxyselenylation of Styrene

Entry Time (h) Solvent Catalyst Loading (mol%) Yield of β-hydroxy selenide (%)
1 1 DMSO 5 65
2 2 DMSO 5 73
3 4 DMSO 5 65
4 2 CH₃CN 5 <10
5 2 D₂O 5 <10
6 2 DMSO 3 55
7 2 DMSO 10 51
8 2 DMSO None No Reaction

Data derived from optimization studies for the reaction between this compound and styrene. mdpi.com

Selenocyclization Reaction Mechanisms

This compound serves as a stable and easy-to-handle selenium reagent for selenocyclization reactions, particularly for the synthesis of selenium-decorated N-oxide isoquinolines from o-alkynyl benzaldehyde (B42025) oximes. These reactions proceed under thermal conditions and are believed to follow an ionic pathway.

A plausible reaction mechanism has been proposed based on experimental observations:

Thermal Decomposition and Comproportionation: The reaction is initiated by the thermal decomposition of this compound to diphenyl diselenide (PhSeSePh). This step is crucial, as the reaction does not proceed at room temperature. Subsequently, the this compound and the in situ-generated diphenyl diselenide undergo a comproportionation reaction to form electrophilic selenium species.

Protonation and Activation: These selenium intermediates are then protonated, likely by the solvent (e.g., methanol) or trace acid, to generate even more electrophilic intermediates.

Electrophilic Attack and Cyclization: The activated selenium species attacks the alkyne C≡C bond of the substrate, leading to the formation of a key seleniranium intermediate.

Intramolecular Annulation: This is followed by an intramolecular annulation, where the oxygen atom of the oxime attacks the other carbon of the original triple bond, driving the cyclization forward.

Deprotonation: The final step is the deprotonation of the cyclized intermediate to yield the stable, Se-decorated isoquinoline (B145761) N-oxide product.

This thermal method avoids the need for external oxidants and provides a library of selenium-containing heterocycles in good to excellent yields.

Table 2: Substrate Scope for the Selenocyclization of o-Alkynyl Benzaldehyde Oximes with this compound Derivatives

Entry o-Alkynyl Benzaldehyde Oxime This compound Derivative Product Yield (%)
1 2-(Phenylethynyl)benzaldehyde (B1589314) oxime This compound 3-Phenyl-4-(phenylselanyl)isoquinoline 2-oxide 83
2 2-((4-Methoxyphenyl)ethynyl)benzaldehyde oxime This compound 3-(4-Methoxyphenyl)-4-(phenylselanyl)isoquinoline 2-oxide 89
3 2-((4-Chlorophenyl)ethynyl)benzaldehyde oxime This compound 3-(4-Chlorophenyl)-4-(phenylselanyl)isoquinoline 2-oxide 85
4 2-(Phenylethynyl)benzaldehyde oxime 4-Methylthis compound 3-Phenyl-4-(p-tolylselanyl)isoquinoline 2-oxide 87
5 2-(Phenylethynyl)benzaldehyde oxime 4-Fluorothis compound 4-((4-Fluorophenyl)selanyl)-3-phenylisoquinoline 2-oxide 90
6 2-(Phenylethynyl)benzaldehyde oxime 3-(Trifluoromethyl)this compound 3-Phenyl-4-((3-(trifluoromethyl)phenyl)selanyl)isoquinoline 2-oxide 94

Data derived from substrate scope studies.

Reduction Pathways of this compound

This compound can be reduced by various reagents, with thiols being a particularly well-studied class of reductants due to the relevance of this reaction in biological systems. The reduction of aromatic seleninic acids by thiols (RSH) does not proceed by a simple, direct oxygen transfer but involves the formation of distinct intermediates.

The mechanism can be dissected into several steps:

Initial Reaction and Intermediate Formation: The reaction between this compound and a thiol first leads to the formation of a selenenyl sulfide (ArSeSR). This process involves an intermediate that has been identified spectroscopically.

pH Dependence: The pathway for the formation of this intermediate is dependent on the pH of the medium. Different pathways are dominant in different pH regions.

Rate-Determining Step: The second stage of the reaction, the reduction of the selenenyl sulfide, involves a rate-determining step that is first-order in both the intermediate and the thiol.

This reduction pathway highlights the complex redox chemistry of organoselenium compounds. The identification of intermediates and the influence of pH are critical to understanding the mechanism by which this compound interacts with biological reductants like glutathione (B108866).

Elimination Reactions

The syn-elimination of alkyl selenoxides is a well-established and widely utilized method for synthesizing alkenes, valued for proceeding under exceptionally mild conditions with high regio- and stereoselectivity. nih.govresearchgate.netbohrium.com Surprisingly, the analogous hetero-selenoxide eliminations, where one or both carbon atoms of the forming double bond are replaced by heteroatoms (such as O, N, or S), have been investigated to a lesser extent. nih.govresearchgate.net

Computational studies have explored these heteroatom analogues. nih.govbohrium.com These reactions are generally consistent with concerted, five-centered processes. nih.govresearchgate.net Such eliminations can lead to the formation of various products, including dioxygen, aldehydes, diazenes, and imines from the corresponding seleninyl or selenonyl peroxides, esters, hydrazines, and amines. nih.govresearchgate.net For instance, the oxidation of alcohols with benzeneseleninic anhydride likely proceeds through the elimination of intermediate seleninate esters. nih.govresearchgate.net Similarly, benzeneperoxyseleninic acid, a proposed intermediate in some epoxidation reactions, can undergo a formal selenoxide elimination to produce benzeneselenenic acid and dioxygen. nih.gov

Computational analysis indicates that selenoxides typically exhibit lower activation energies for elimination compared to the corresponding selenones, though the reactions are slightly endothermic. nih.govresearchgate.net Selenone eliminations, in contrast, have higher activation energies but are exothermic. nih.govresearchgate.net The viability of these processes suggests that the scope of selenoxide syn-elimination may be broader than traditionally understood, with the replacement of carbon atoms by heteroatoms leading to feasible synthetic transformations. bohrium.com

Reactions with Sulfonhydrazides: Formation of Selenosulfonates

The reaction of this compound with sulfonhydrazides provides an efficient and convenient method for the preparation of selenosulfonates. cdnsciencepub.com This oxidative coupling has been shown to produce Se-Phenyl selenosulfonates in good to excellent yields. For example, the reaction of p-toluenesulfonhydrazide with this compound yields Se-Phenyl p-tolueneselenosulfonate. cdnsciencepub.com

This transformation is a reliable route to the Se-S bond characteristic of selenosulfonates. The table below summarizes the outcomes of reacting various sulfonhydrazides with this compound.

Sulfonhydrazide ReactantProductYield (%)
p-ToluenesulfonhydrazideSe-Phenyl p-tolueneselenosulfonate95
BenzenesulfonhydrazideSe-Phenyl benzeneselenosulfonate94
p-NitrobenzenesulfonhydrazideSe-Phenyl p-nitrobenzeneselenosulfonate89
MethanesulfonhydrazideSe-Phenyl methaneselenosulfonate75

This table is generated based on the findings that the oxidation of sulfonhydrazides with this compound provides an efficient preparation of selenosulfonates in good to excellent yields. cdnsciencepub.com

This method is part of a broader set of reactions where selenium electrophiles react with sulfonhydrazides. For instance, Se-Phenyl p-tolueneselenosulfonate can also be formed from the reaction of p-toluenesulfonhydrazide with other selenium reagents like phenylselenium chloride (PhSeCl), phenylselenium tribromide (PhSeBr₃), or phenylselenium trichloride (B1173362) (PhSeCl₃). cdnsciencepub.com

Catalytic Applications of Benzeneseleninic Acid in Organic Transformations

Oxidation Catalysis

Enantioselective Oxidation of Sulfides to Sulfoxides

The asymmetric oxidation of sulfides to chiral sulfoxides is a crucial transformation in organic synthesis, as chiral sulfoxides are important building blocks for pharmaceuticals and agrochemicals. nih.gov Benzeneseleninic acid and its derivatives have been explored as catalysts for this purpose, often in conjunction with a chiral modifier. While early methods existed, there has been a continuous need for more efficient and highly enantioselective conversions. organic-chemistry.org

One of the key strategies involves the use of chiral ligands or co-catalysts that can interact with the selenium center of this compound or its active intermediates. This interaction creates a chiral environment around the oxidizing species, leading to the preferential formation of one enantiomer of the sulfoxide (B87167) over the other. For instance, vanadium complexes with chiral Schiff bases have been shown to catalyze the enantioselective oxidation of various sulfides. organic-chemistry.org Similarly, peptide-based catalysts have been developed that can achieve high levels of enantioinduction, particularly for sulfides containing a hydrogen bond-donating moiety. nih.gov These peptide catalysts are believed to create a specific binding pocket for the substrate through hydrogen bonding, which, along with the catalytic action of an aspartic acid residue, facilitates the enantioselective oxidation. nih.gov

Research has also focused on using hypervalent iodine reagents, such as iodoxybenzene, in combination with chiral tartaric acid derivatives in micellar systems to achieve asymmetric sulfoxidation in water. researchgate.net While not directly involving this compound as the primary catalyst, these systems highlight the ongoing efforts to develop metal-free, environmentally benign methods for this transformation.

SubstrateCatalyst SystemEnantiomeric Excess (ee)Yield (%)
Alkyl aryl sulfidesVanadium complexes of chiral Schiff bases31-87%76-95%
Benzyl aryl sulfidesVanadium complexes of chiral Schiff bases67-99%67-90%
Functionalized ThioethersAspartic Acid-Containing Peptidesup to 94:6 erHigh

Alkene Epoxidation and Dihydroxylation

This compound, in combination with hydrogen peroxide, serves as an effective system for the epoxidation of alkenes. The reaction proceeds through the formation of a more reactive selenium-based oxidizing agent in situ. This method is part of a broader class of reactions that use peroxy acids to convert alkenes into epoxides, which are valuable cyclic ether intermediates. libretexts.org

The epoxidation process is a syn-addition, meaning the oxygen atom is added to the same face of the double bond. libretexts.org The resulting epoxide can then be isolated or subjected to subsequent reactions. One common follow-up reaction is acid-catalyzed hydrolysis, which opens the epoxide ring to form a trans-1,2-diol, also known as a vicinal diol. libretexts.orglibretexts.org This two-step process of epoxidation followed by hydrolysis results in the anti-dihydroxylation of the original alkene. libretexts.orgchemistrysteps.com

The reactivity of the alkene towards epoxidation is influenced by its electronic properties; more nucleophilic (electron-rich) double bonds tend to react faster. libretexts.org While this compound provides a catalytic route to epoxidation, other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also commonly used for this transformation. libretexts.orgchemistrysteps.com

AlkeneReagent SystemProductStereochemistry of Dihydroxylation
General AlkeneThis compound / H₂O₂Epoxide-
Epoxide from aboveH₃O⁺ / H₂Otrans-1,2-diolanti
Cycloheptenem-CPBACycloheptene oxide-
Cyclohexene EpoxideH₃O⁺ / H₂Otrans-1,2-Cyclohexanediolanti

Dehydrogenation Reactions (e.g., Ketones to Enones)

Benzeneseleninic anhydride (B1165640), which can be generated from this compound, is a reagent used for the dehydrogenation of saturated ketones and lactones to their α,β-unsaturated counterparts (enones and enol-lactones, respectively). rsc.org This transformation is a key method for introducing unsaturation into carbonyl-containing molecules, providing access to versatile synthetic intermediates. nih.gov The reaction is typically carried out by heating the substrate with benzeneseleninic anhydride in a non-polar solvent like chlorobenzene. rsc.org

While selenium-based reagents are effective, catalytic methods using transition metals, such as palladium, have also been developed for the aerobic dehydrogenation of ketones. nih.govorganic-chemistry.org These palladium-catalyzed systems often use molecular oxygen as the terminal oxidant, making them atom-economical alternatives to stoichiometric methods. nih.gov The mechanism for both selenium and palladium-catalyzed dehydrogenations is thought to proceed through the formation of an enol or enolate intermediate, followed by elimination to form the double bond. nih.gov

SubstrateReagent/CatalystProduct
Cyclic KetonesPd(DMSO)₂(TFA)₂ / O₂α,β-Unsaturated Ketones (Enones)
Saturated KetonesPd(OAc)₂ / O₂1,4-Enediones
δ-LactonesBenzeneseleninic anhydrideα,β-Unsaturated δ-Lactones

Baeyer-Villiger Oxidations

The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters and cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org this compound derivatives have been reported as effective catalysts for this transformation, particularly when using hydrogen peroxide as the oxidant. wikipedia.orgorganic-chemistry.org This catalytic approach offers a more environmentally friendly alternative to the traditional use of stoichiometric peroxyacids. wikipedia.org

The mechanism of the Baeyer-Villiger reaction involves the initial attack of an oxidizing agent on the carbonyl carbon, forming a tetrahedral intermediate often referred to as the Criegee intermediate. wikipedia.org This is followed by a rearrangement step where one of the alkyl or aryl groups attached to the carbonyl migrates to the adjacent oxygen atom, leading to the final ester or lactone product. wikipedia.org The migratory aptitude of the substituent generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org The catalysis by this compound facilitates the formation of the active oxidizing species from hydrogen peroxide.

Substrate TypeReagent SystemProduct Type
KetoneThis compound / H₂O₂Ester
Cyclic KetoneThis compound / H₂O₂Lactone
AldehydeThis compound / H₂O₂Carboxylic Acid

Oxidative Deoximation Reactions

Oxidative deoximation is a valuable transformation for regenerating carbonyl compounds from their corresponding oximes. Oximes are stable functional groups often used to protect or purify aldehydes and ketones. This compound has been utilized as a catalyst in these reactions. Organoselenium-catalyzed oxidative deoximation often employs peroxides like hydrogen peroxide as the terminal oxidant. researchgate.net More recent advancements have focused on developing aerobic oxidation methods, using air as the ultimate oxidant, which can be facilitated by co-catalysts such as iron(II) in conjunction with the selenium catalyst. researchgate.net This approach enhances the green credentials of the reaction by avoiding peroxide oxidants. researchgate.net

Conversion of Anilines and Nitrosobenzenes to Nitroarenes

This compound can catalyze the oxidation of anilines to nitroarenes using hydrogen peroxide as the oxidant. mdpi.com This methodology is applicable to a wide range of substituted anilines, including both electron-rich and electron-poor substrates. mdpi.com The reaction proceeds through a series of oxidation steps. The aniline (B41778) is first oxidized to a hydroxylamine, which is then further oxidized to a nitrosoarene. mdpi.com The final step involves the oxidation of the nitrosoarene to the corresponding nitroarene. This compound is regenerated throughout the catalytic cycle. mdpi.com This selenium-catalyzed method provides a direct route to nitroarenes from anilines, complementing traditional nitration methods which can sometimes suffer from harsh conditions and poor regioselectivity. acs.org

Starting MaterialCatalyst SystemProduct
Substituted AnilinesThis compound / H₂O₂Substituted Nitroarenes
NitrosobenzenesThis compound / H₂O₂Substituted Nitroarenes

Functionalization Reactions

This compound serves as a versatile reagent in a variety of functionalization reactions, enabling the introduction of selenium moieties into organic molecules. Its utility is particularly evident in reactions involving olefins and aromatic compounds, often proceeding with high regioselectivity and under mild conditions.

Regioselective Hydroxyselenylation of Olefins

A noteworthy application of this compound is in the regioselective β-hydroxyselenylation of olefins. mdpi.com A visible-light-mediated protocol has been established for this transformation, particularly with styrenes. mdpi.comresearchgate.net In this method, this compound functions as an efficient and affordable electrophilic selenium source, which is converted into selenium-based radical species under visible light. mdpi.comresearchgate.net

The process involves the photocatalytically formed phenylselanyl radical (PhSe•) reacting directly with the unsaturated substrate. This reaction leads to the formation of a new carbon-selenium (C-Se) bond and a carbon-centered radical intermediate. This intermediate is subsequently trapped by a hydroxyl radical, yielding the β-hydroxyselanyl compound. mdpi.comresearchgate.net

Optimal reaction conditions have been identified, involving the use of eosin (B541160) Y (5.0 mol%) as an inexpensive and readily available photocatalyst, with dimethylsulfoxide (DMSO) as the reaction medium. The reaction mixture is irradiated with blue LED light for approximately 2 hours, resulting in good yields of the desired products. mdpi.comresearchgate.net This method represents an environmentally benign and effective strategy for preparing β-hydroxyselanyl compounds, which are valuable synthetic intermediates and have shown important biological activities. mdpi.com The reaction demonstrates a stereospecific anti-addition and follows a Markovnikov orientation. researchgate.net

Table 1: Optimized Conditions for Regioselective Hydroxyselenylation of Styrene

Parameter Condition
Selenium Source This compound (1.0 equiv.)
Substrate Styrene (1.0 equiv.)
Photocatalyst Eosin Y (5 mol%)
Solvent DMSO
Light Source Blue LED
Reaction Time 2 hours
Temperature Room Temperature
Outcome Good yields of β-hydroxyselanyl product

Selenofunctionalization of Naphthol Derivatives

This compound is effectively used for the selenofunctionalization of 2-naphthol (B1666908) derivatives, leading to the selective synthesis of 1-organoselanyl-naphthalen-2-ols. researchgate.neteurekaselect.com This method provides a direct route to introduce an arylselanyl group at the C1 position of the naphthol ring system. researchgate.net

The reaction is typically conducted under mild conditions, using glycerol (B35011) as a solvent at a temperature of 70°C. researchgate.neteurekaselect.com This approach has been successful in producing a range of fifteen different 1-organoselanyl-naphthalen-2-ols with yields varying from 58% to 95% over reaction times of 0.25 to 48 hours. eurekaselect.com The synthesized compounds have also been evaluated for their pharmacological potential, with all tested derivatives exhibiting antioxidant activity. researchgate.neteurekaselect.com This synthetic protocol highlights the utility of this compound derivatives for creating selenium-containing naphthol compounds under relatively mild and green conditions. eurekaselect.com

Table 2: Summary of Selenofunctionalization of 2-Naphthol Derivatives

Parameter Details
Selenium Source This compound derivatives
Substrate 2-Naphthol derivatives
Solvent Glycerol
Temperature 70°C
Product 1-Organoselanyl-naphthalen-2-ols
Yields 58-95%
Reaction Time 0.25 - 48 hours

Selenocyclization for Heterocyclic Synthesis

This compound derivatives are valuable reagents for selenocyclization reactions to construct selenium-decorated heterocyclic compounds. acs.org A notable example is the synthesis of 4-(selanyl)isoquinoline-N-oxides from o-alkynyl benzaldehyde (B42025) oximes. In this process, this compound acts as a bench-stable and easy-to-handle selenium source. acs.org

The reaction proceeds in refluxing methanol, which facilitates the thermal in situ generation of electrophilic selenium species from the this compound. acs.org This electrophilic species then participates in the cyclization of the o-alkynyl benzaldehyde oxime. This protocol has been used to create a library of 19 different selenium-containing N-oxide isoquinolines in yields of up to 96%. The method demonstrates excellent substrate tolerance and is scalable. acs.org

Table 3: Selenocyclization of o-Alkynyl Benzaldehyde Oximes

Substrate This compound Derivative Product Yield
2-(Phenylethynyl)benzaldehyde (B1589314) oxime This compound 4-(Phenylselanyl)isoquinoline-N-oxide High
Substituted 2-(phenylethynyl)benzaldehyde oximes This compound Corresponding 4-(phenylselanyl)isoquinoline-N-oxides 83-89%
2-(Phenylethynyl)benzaldehyde oxime Substituted benzeneseleninic acids Corresponding 4-(arylselanyl)isoquinoline-N-oxides up to 96%

Photocatalytic Strategies in C-Se Bond Formation

Photocatalysis offers a modern and eco-friendly strategy for utilizing this compound in the formation of carbon-selenium (C-Se) bonds. researchgate.net Visible-light-mediated methods enable the generation of reactive selenium species from stable this compound precursors under mild conditions, avoiding the need for harsh oxidants or high temperatures. mdpi.comresearchgate.net

As detailed in section 4.2.1, the photocatalytic hydroxyselenylation of olefins is a prime example. Here, a photocatalyst like eosin Y absorbs visible light and initiates the conversion of this compound into a phenylselanyl radical (PhSe•). mdpi.comresearchgate.net This radical then adds to the olefin to forge the C-Se bond. mdpi.comresearchgate.net

Similarly, a photocatalytic approach has been developed for the synthesis of 3-selanylindoles. researchgate.net This method reacts indole (B1671886) derivatives with this compound derivatives under visible light irradiation. This eco-friendly methodology successfully produces a variety of 3-selanylindoles in moderate to good yields without the need for transition metal catalysts or strong oxidants. researchgate.net These examples underscore the potential of combining this compound with photocatalysis to construct C-Se bonds for various molecular scaffolds.

Applications in Peptide Chemistry

This compound has emerged as a significant reagent in the field of peptide chemistry, particularly for the synthesis of complex cyclic peptides. Its unique reactivity allows for the controlled formation of structural constraints that are crucial for the biological activity and stability of peptide drugs.

Disulfide Bond Formation in Multi-cyclic Peptides

The synthesis of peptides constrained by multiple disulfide bonds (MDBs) is a considerable challenge in medicinal chemistry. rsc.org this compound (BSA) has been effectively utilized as both an oxidant and a deprotecting reagent to facilitate the regioselective formation of these crucial linkages in multi-cyclic peptides. rsc.org

Two primary strategies employing this compound have been investigated:

Direct Oxidation: In neutral media, this compound can directly oxidize two free sulfhydryl (thiol) groups of cysteine residues to form a disulfide bond. rsc.org

Concerted Deprotection and Oxidation: In acidic media, this compound can perform two concerted steps. It first cleaves the acetamidomethyl (Acm) protecting groups from two cysteine residues and then subsequently oxidizes the resulting free thiols to form the disulfide bridge. rsc.org

This dual functionality has been successfully applied to the regioselective synthesis of peptides with two disulfide bonds, such as α-conotoxin SI and apamin, demonstrating the utility of this compound in creating complex, constrained peptide architectures. rsc.org

Thioether Bridge Formation in Peptides

This compound (BSA) serves as a valuable reagent in the synthesis of complex cyclic peptides, particularly in the formation of thioether bridges. rsc.orgrsc.org The introduction of thioether linkages is a key strategy for enhancing the structural stability and biological activity of peptide drugs. rsc.orgrsc.org The synthesis of these constrained peptides, however, can be a significant challenge. rsc.orgrsc.org

Research has demonstrated that this compound facilitates the construction of thioether-bridged bicyclic peptides. rsc.org This is achieved through its role in deprotection, which liberates sulfhydryl groups for subsequent reactions. Specifically, by utilizing the deprotecting property of BSA, bicyclic peptides can be synthesized based on the crosslinking of sulfhydryl groups with agents like xylylene dibromide. rsc.org This methodology provides an efficient route to creating these structurally complex and pharmaceutically relevant molecules under mild, one-pot reaction conditions. rsc.orgrsc.org

The table below summarizes an example of a reaction facilitated by the deprotection properties of this compound, leading to thioether bridge formation.

Table 1: Thioether Bridge Formation Facilitated by this compound Press the button to view the data. View Data

Reactants Bridging Reagent Product Catalyst Function
Peptides with protected Cysteine residues Xylylene dibromide Thioether-bridged bicyclic peptides Deprotection of sulfhydryl groups

Deprotection and Oxidation Reactions in Peptide Synthesis

This compound exhibits dual functionality as both an oxidizing and a deprotecting agent in peptide synthesis, streamlining the creation of complex, multi-cyclic peptides containing multiple disulfide bonds. rsc.orgrsc.org This dual-action capability allows for efficient, one-pot syntheses under mild conditions, often resulting in satisfactory yields. rsc.org

As a deprotecting agent, BSA is particularly effective in removing the acetamidomethyl (Acm) protecting group from cysteine residues. rsc.orgrsc.org In acidic media, BSA can deprotect two Acm-protected cysteines and concurrently facilitate their oxidation to form a disulfide bond in a concerted process. rsc.orgrsc.org This combined deprotection-oxidation reaction (BSA-ODr) is a powerful tool for the regioselective formation of disulfide bridges. rsc.org

As an oxidant, BSA can directly convert two free sulfhydryl groups into a disulfide bond in neutral media. rsc.orgrsc.org This method has been successfully applied to the oxidative folding of fully reduced peptides to regioselectively synthesize multiple disulfide bonds in peptides such as α-conotoxin SI, apamin, and α-conotoxin IMI. rsc.org An important feature of the BSA-ODr is its compatibility with sensitive amino acid residues like methionine, which are susceptible to oxidation. rsc.org The process is efficient regardless of the relative positions of the Acm-protected and free cysteine residues within the peptide sequence. rsc.org

The table below details examples of peptides synthesized using the deprotection and oxidation properties of this compound.

Table 2: Peptides Synthesized via this compound-Mediated Deprotection and Oxidation Press the button to view the data. View Data

Peptide Reaction Type Protecting Group Bond Formed Key Finding
α-conotoxin SI Deprotection-Oxidation (BSA-ODr) Acetamidomethyl (Acm) Disulfide Regioselective formation of two disulfide bonds. rsc.org
Apamin Deprotection-Oxidation (BSA-ODr) Acetamidomethyl (Acm) Disulfide Regioselective synthesis achieved. rsc.org
α-conotoxin IMI Deprotection-Oxidation (BSA-ODr) Acetamidomethyl (Acm) Disulfide Successful synthesis of two disulfide bonds. rsc.org
Peptide with Methionine Deprotection-Oxidation (BSA-ODr) Acetamidomethyl (Acm) Disulfide Reaction is compatible with methionine residues. rsc.orgrsc.org
Fully reduced peptides Oxidation None (free sulfhydryl) Disulfide Oxidative folding to form multiple disulfide bonds. rsc.org

Biological and Medicinal Chemistry Research Involving Benzeneseleninic Acid

Glutathione (B108866) Peroxidase Mimicry

Benzeneseleninic acid is recognized for its ability to mimic the function of the essential selenoenzyme glutathione peroxidase (GPx). This enzyme plays a crucial role in protecting organisms from oxidative damage by catalyzing the reduction of hydroperoxides, using glutathione (GSH) as the reducing substrate. The GPx-like activity of this compound is central to its antioxidant and pro-oxidant effects.

The dual antioxidant and pro-oxidant nature of this compound is a key feature of its biological activity. At low concentrations, it typically exhibits antioxidant properties by catalyzing the reduction of harmful hydroperoxides, thus protecting cells from oxidative stress. However, at higher concentrations, it can act as a pro-oxidant, promoting the oxidation of cellular components and potentially leading to cell death. This pro-oxidant activity is a desirable characteristic for anticancer agents.

Derivatives of this compound have been synthesized and evaluated for their antioxidant capabilities. For instance, a series of 1-organoselanyl-naphthalen-2-ols, prepared using benzeneseleninic acids, demonstrated the ability to scavenge DPPH and ABTS•+ radicals, indicating their potential as antioxidants researchgate.net.

This compound's GPx mimicry directly influences the cellular levels of reactive oxygen species (ROS). By catalyzing the reduction of hydroperoxides, it helps to neutralize these damaging molecules and maintain redox homeostasis. The antioxidant activity of this compound derivatives has been demonstrated by their ability to reduce levels of reactive species researchgate.net.

The modulation of ROS is a critical aspect of its biological effects. While reducing ROS can be protective in normal cells, the generation of ROS in cancer cells can trigger apoptosis. The pro-oxidant activity of some selenium compounds is known to be a mechanism for their anticancer effects.

Anticancer Activity and Mechanisms

While organoselenium compounds are widely studied for their anticancer potential, specific data on the cytotoxic effects of this compound on certain cancer cell lines are not extensively reported in the available literature.

There is a notable lack of specific studies detailing the in vitro cytotoxicity of this compound against human promyelocytic leukemia (HL-60) and chronic myelogenous leukemia (K562) cell lines. While research has been conducted on the cytotoxic effects of benzene (B151609) metabolites, such as hydroquinone, on these cell lines, this information does not directly pertain to this compound iaea.orgbiomedpharmajournal.org.

Similarly, there is a scarcity of research specifically investigating the in vivo antitumor efficacy of this compound in animal models such as Ehrlich ascites carcinoma in mice. Studies have been performed on the antitumor effects of selenium and other seleno-compounds in this model, but these findings cannot be directly attributed to this compound researchgate.netnih.gov.

Interactions with Biological Thiols and Proteins

The biological activity of this compound is fundamentally linked to its reactions with biological thiols, such as glutathione (GSH) and cysteine residues in proteins. The selenium atom in this compound is electrophilic and readily reacts with the nucleophilic thiol group.

In its role as a GPx mimic, this compound is reduced by thiols to the corresponding selenol, which can then react with hydroperoxides. This catalytic cycle involves the formation of a selenenyl sulfide (B99878) intermediate. The reaction of this compound with thiols can be summarized in the following steps:

Reduction of the seleninic acid: The seleninic acid reacts with a thiol (RSH) to form a selenenyl sulfide (PhSeSR) and water.

Further reaction: The selenenyl sulfide can then react with another thiol to regenerate the selenol (PhSeH) and form a disulfide (RSSR).

This reactivity with thiols is not only crucial for its antioxidant activity but also underlies its potential toxicity and pro-oxidant effects. By reacting with critical cysteine residues in proteins, this compound can modulate protein function and influence various cellular signaling pathways.

Data Tables

Table 1: Antioxidant Activity of this compound Derivatives

Compound ClassAssayFindings
1-Organoselanyl-naphthalen-2-olsDPPH radical scavengingExhibited antioxidant activity researchgate.net
1-Organoselanyl-naphthalen-2-olsABTS•+ radical scavengingExhibited antioxidant activity researchgate.net
1-Organoselanyl-naphthalen-2-olsReactive Species (RS) reductionDemonstrated ability to reduce reactive species levels researchgate.net

Disruption of Zinc-Finger Transcription Factor Function

This compound has been identified as an inhibitor of zinc-finger transcription factors. These proteins play a crucial role in gene expression, and their function is dependent on a zinc ion coordinated by cysteine and sometimes histidine residues, which maintains the structural integrity of the DNA-binding domain.

The inhibitory action of this compound is attributed to its ability to oxidize the sulfhydryl groups of the cysteine residues within the zinc-finger motif. This oxidative modification leads to the ejection of the essential zinc ion, causing a conformational change in the protein that disrupts its ability to bind to its target DNA sequence. This disruption of DNA binding, in turn, alters gene transcription. While the precise mechanism for this compound is an area of ongoing investigation, it is thought to be similar to that of other selenium compounds like ebselen (B1671040) and selenite, which have been shown to cause the formation of disulfide bonds between cysteine residues following zinc release nih.gov.

Theoretical studies using density-functional theory have modeled the reaction between this compound and thiols, suggesting a two-step pathway. This involves the initial formation of a hypervalent selenurane intermediate, which is energetically more favorable than the formation of a seleninyl sulfide. The subsequent reduction of this intermediate is considered the rate-determining step in the oxidation of the thiol.

Impact on Biochemical Signaling Pathways

The reactivity of this compound with sulfhydryl groups suggests its potential to interfere with various biochemical signaling pathways that are regulated by the redox state of cysteine residues in proteins. While direct and extensive research on the specific effects of this compound on many signaling pathways is still emerging, its known interaction with zinc-finger proteins provides insight into its potential modulatory roles.

One of the key transcription factors containing a zinc-finger domain that is susceptible to inhibition by selenium compounds is NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). The p50 subunit of NF-κB contains a cysteine-rich zinc-finger domain, and its DNA binding can be inhibited by compounds that target this structure nih.gov. By disrupting NF-κB's function, this compound could potentially influence inflammatory responses, immune function, and cell survival, as NF-κB is a central regulator of these processes.

Further research is necessary to fully elucidate the specific impact of this compound on other critical signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, and to understand the downstream consequences of its activity in a cellular context.

Structure-Activity Relationship Studies for Bioactive Derivatives

Currently, there is a limited body of publicly available research specifically detailing the structure-activity relationships (SAR) of bioactive derivatives of this compound. While SAR studies are a cornerstone of medicinal chemistry for optimizing the potency and selectivity of lead compounds, this area remains underdeveloped for this compound itself.

General principles of organoselenium chemistry suggest that modifications to the benzene ring could influence the compound's reactivity and biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups could alter the electrophilicity of the selenium atom, thereby affecting its reactivity with biological thiols. Furthermore, altering the steric properties of the phenyl group could impact how the molecule interacts with the target protein.

Future SAR studies on this compound derivatives would be invaluable for developing more potent and selective inhibitors of zinc-finger proteins or modulators of specific signaling pathways. Such studies would likely involve the synthesis of a library of analogs with systematic variations in their structure and subsequent evaluation of their biological activity. This would enable the identification of key structural features that govern their potency and selectivity, paving the way for the design of novel therapeutic agents.

Advanced Spectroscopic and Computational Approaches in Benzeneseleninic Acid Research

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the investigation of reactions involving benzeneseleninic acid, offering detailed structural and quantitative information.

⁷⁷Se NMR for Structural Elucidation of Intermediates and Products

Given that selenium is the active center in this compound-mediated reactions, ⁷⁷Se NMR spectroscopy is an exceptionally powerful tool for elucidating the structure of selenium-containing compounds and reaction intermediates. researchgate.net The ⁷⁷Se nucleus has a wide chemical shift range, which makes the technique highly sensitive to the electronic environment and oxidation state of the selenium atom. researchgate.net

In the context of epoxidation reactions using this compound and hydrogen peroxide, ⁷⁷Se NMR has been instrumental. For instance, the proposed key intermediate, benzeneperoxyseleninic acid, was observed, but it was found to be unstable. researchgate.netacs.org Instead of directly participating in the epoxidation, it rapidly decomposes in solution. ⁷⁷Se NMR, in conjunction with X-ray absorption spectroscopy, was crucial in identifying the decomposition product as a mixed selenonium–selenonate salt. researchgate.netacs.org This salt is formed by the protonation of this compound by benzeneselenonic acid, which arises from the isomerization of benzeneperoxyseleninic acid. The identification of this unexpected intermediate reshaped the understanding of the reaction mechanism.

Compound/Intermediate⁷⁷Se NMR Chemical Shift (ppm)Oxidation StateRole/Observation
This compound~1100-1120Se(IV)Starting material
Benzeneselenonic acid1025Se(VI)Isomerization product
Selenonium–selenonate saltTwo distinct signalsSe(IV) & Se(VI)Key decomposition intermediate

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Kinetic Studies via NMR

NMR spectroscopy is a valuable method for monitoring reaction kinetics in real-time, providing simultaneous information on the consumption of reactants and the formation of products and intermediates. mdpi.comrsc.org By acquiring a series of spectra over time, the concentration of each species can be quantified by integrating the respective NMR signals. usu.edu

This approach allows for the determination of reaction rates and orders, providing critical data for mechanistic proposals. While general NMR techniques (like ¹H NMR) are commonly used for kinetic studies, the principles are directly applicable to reactions involving this compound. ugent.be For example, by monitoring the disappearance of a substrate's characteristic peaks and the appearance of the product's peaks, a detailed kinetic profile of an oxidation reaction catalyzed by this compound can be constructed. The ability to observe intermediates as they form and decay provides a more complete picture of the reaction pathway than methods that only analyze the final products. mdpi.com

X-ray Absorption Spectroscopy and X-ray Diffraction

X-ray techniques provide definitive structural information that complements data from NMR spectroscopy, particularly for solid-state samples or for determining the oxidation state and coordination environment of the selenium atom.

Structural Characterization of Key Intermediates

In the study of the reaction between this compound and hydrogen peroxide, X-ray analysis played a pivotal role. When the product from this reaction was crystallized, single-crystal X-ray diffraction unequivocally established its structure not as the expected benzeneperoxyseleninic acid or benzeneselenonic acid, but as the selenonium-selenonate salt. nih.gov This technique provided precise bond lengths and angles, confirming the presence of two distinct selenium atoms in different oxidation states within the same crystal lattice. researchgate.net

Furthermore, X-ray Absorption Spectroscopy (XAS) was used to probe the selenium K-edge of the reaction residue. nih.gov XAS is particularly useful for determining the average oxidation state and coordination environment of an element in a sample, even if it is amorphous. The X-ray absorption near-edge structure (XANES) spectrum of the product was distinct from that of the starting this compound, corroborating the change in the selenium's chemical state and supporting the formation of the mixed-oxidation-state salt identified by XRD and NMR. nih.govnih.gov

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are essential for separating complex mixtures and quantifying the components of a reaction, both during its progress and upon completion.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for monitoring reactions involving this compound. In one study, HPLC and LC-MS were used to follow the oxidation of a finasteride (B1672673) intermediate by benzeneseleninic anhydride (B1165640). researchgate.netacs.org Samples were taken at specific time intervals, allowing researchers to track the disappearance of the starting material and the formation of the desired product. This monitoring revealed that the presence of this compound as an impurity in the anhydride starting material significantly slowed down the reaction rate. acs.org

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool, especially for analyzing volatile products. For example, in the epoxidation of cyclooctene (B146475) with this compound, GC analysis was used to quantify the yield of the resulting cyclooctene epoxide, allowing for the comparison of reaction rates under different conditions and with different proposed oxidizing species. nih.gov

TechniqueApplication in this compound ResearchInformation Gained
HPLC / LC-MSReaction monitoring of oxidation reactions. acs.orgQuantitative data on reactant consumption and product formation; identification of byproducts.
GC / GC-MSQuantifying volatile products like epoxides. nih.govProduct yield; reaction conversion and efficiency.
TLCRapid, qualitative reaction progress monitoring. mdpi.comIndication of reactant consumption and product appearance.

Density Functional Theory (DFT) Calculations

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the energetics and mechanisms of chemical reactions that are often difficult to probe experimentally. DFT calculations are used to determine the structures of reactants, transition states, and products, as well as their relative energies. usu.edursc.org

In the context of this compound-catalyzed oxidations, DFT studies have been employed to compare the reactivity of different selenium oxidation states. For example, calculations have been used to investigate the energy profiles for the oxidation of aniline (B41778) to nitrobenzene (B124822) catalyzed by Se(IV) species (like this compound) versus Se(VI) species (like benzeneselenonic acid). rsc.org These studies help to elucidate why one catalyst may be more effective than another by comparing the activation energies for key steps, such as hydrogen peroxide activation and the subsequent oxidation of intermediates. rsc.org DFT can also clarify the stability of proposed intermediates, such as the finding that benzeneselenonic acid is significantly more stable than its isomer, benzeneperoxyseleninic acid, which helps explain the latter's transient nature. researchgate.net

Modeling of Reaction Mechanisms and Transition States

Computational modeling has become an indispensable tool for elucidating the intricate reaction mechanisms involving this compound, particularly in oxidation reactions. Density Functional Theory (DFT) and other quantum chemical methods are employed to map out potential energy surfaces, identify intermediates, and characterize the transition states of reactions. mcmaster.caucsb.edu This allows for a detailed understanding of the catalytic cycles and the factors governing reactivity and selectivity.

Furthermore, computational modeling has been used to investigate the decomposition of peroxyseleninic acids. These studies have helped to elucidate the pathway leading to the formation of selenonium-selenonate salts, which have been identified as products through X-ray crystallography. researchgate.net The modeling of these decomposition pathways, including the potential for selenoxide eliminations, provides insight into the stability of key intermediates and the conditions under which different reactive species are formed. researchgate.net

The search for and characterization of transition states are central to understanding reaction kinetics. scm.comusu.edu Computational methods are used to locate the saddle points on the potential energy surface corresponding to the transition states of elementary reaction steps. ucsb.edunih.gov The calculated energy barriers for these transition states can then be correlated with experimentally observed reaction rates. For instance, in the selenium-catalyzed oxidation of anilines to nitroarenes, DFT calculations have been used to compare the potential energy surfaces for catalytic cycles involving both seleninic and selenonic acids, providing insights into the relative activities of different selenium oxidation states. rsc.org

Prediction of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a fundamental property of this compound, influencing its solubility, reactivity, and catalytic activity in different solvent environments. While experimental determination of pKa values can be challenging, computational methods offer a powerful alternative for their prediction. mdpi.com These methods typically involve calculating the Gibbs free energy change for the deprotonation reaction in solution. nih.gov

A variety of computational approaches can be used to predict pKa values, ranging from semi-empirical methods to high-level ab initio and DFT calculations combined with continuum solvation models. optibrium.comresearchgate.net The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the solvation model employed. mdpi.com For instance, methods combining quantum mechanics with machine learning have shown promise in delivering accurate pKa predictions for a diverse range of compounds with root-mean-square errors of 0.7–1.0 log units. optibrium.com

The general workflow for predicting the pKa of this compound would involve the following steps:

Gas-Phase Geometry Optimization: The structures of both the protonated (PhSeO₂H) and deprotonated (PhSeO₂⁻) species are optimized in the gas phase.

Vibrational Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima and to obtain thermal corrections to the Gibbs free energy.

Solvation Free Energy Calculation: The free energy of solvation for each species is calculated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model. nih.gov

pKa Calculation: The pKa is then calculated using the following thermodynamic cycle:

ΔG°(aq) = ΔG°(gas) + ΔG°solv(PhSeO₂⁻) - ΔG°solv(PhSeO₂H)

pKa = ΔG°(aq) / (2.303 RT)

Computational MethodKey FeaturesTypical Accuracy (RMSE)
Semi-empirical (e.g., PM6)Computationally efficient, suitable for high-throughput screening.0.5 - 2.5 log units
DFT with Continuum SolvationBalances accuracy and computational cost, widely used.0.7 - 1.5 log units
QM/Machine LearningCombines quantum mechanical calculations with machine learning for improved accuracy.0.7 - 1.0 log units

Investigation of Selenium Oxidation States in Catalysis

The catalytic activity of this compound is intrinsically linked to the accessibility of different selenium oxidation states. ag.gov this compound itself features selenium in the +4 oxidation state. In the course of catalytic cycles, selenium can be oxidized to the +6 state or reduced to the +2 or even -2 states. Computational chemistry plays a crucial role in understanding the relative energies of these different oxidation states and their involvement in catalysis. rsc.orgrsc.org

Recent research has focused on the debate between Se(IV) and Se(VI) species as the active oxidants in reactions involving this compound and hydrogen peroxide. rsc.orgrsc.org DFT calculations have been instrumental in addressing this question. For example, in the selenium-mediated epoxidation of alkenes, computational studies have suggested that Se(VI) species, such as selenonic acid, may be more active than the traditionally proposed Se(IV) peroxyseleninic acid. rsc.org This is supported by calculations showing the higher thermodynamic stability of the selenonic acid. nih.gov

Conversely, in the on-water oxidation of anilines to nitroarenes, a combination of experimental and computational evidence points to Se(IV) species, like benzeneperoxyseleninic acid, as the active oxidants. rsc.org DFT calculations of the potential energy surface for this reaction have shown that the catalytic cycle involving Se(IV) is more favorable than a hypothetical cycle involving Se(VI). rsc.org In this specific reaction, the Se(VI) selenonic acid was found to be inactive and was recovered after the reaction, highlighting that the role of different oxidation states can be substrate-dependent. rsc.org

X-ray absorption spectroscopy, in conjunction with computational modeling, can provide further insights into the oxidation states of selenium present in a reaction mixture. nih.gov By comparing the experimental spectra with computationally simulated spectra for different selenium species (e.g., seleninic acid, peroxyseleninic acid, selenonic acid), it is possible to identify the dominant species present under catalytic conditions. The formation of a mixed-oxidation-state selenonium-selenonate salt, containing both Se(IV) and Se(VI), has been confirmed through such combined experimental and computational approaches. nih.gov

ReactionProposed Active Selenium SpeciesKey Computational Finding
Epoxidation of CycloocteneSe(VI) (Selenonic Acid)Selenonic acid is 28.8 kcal mol⁻¹ more stable than the peroxyseleninic acid isomer. nih.gov
On-water Oxidation of AnilineSe(IV) (Peroxyseleninic Acid)The Se(VI) species was found to be inactive in this specific catalytic process. rsc.orgrsc.org

Conformational Analysis and Stability Studies

Computational methods are widely used to investigate the conformational preferences and thermodynamic stability of molecules like this compound. mdpi.com Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that can be interconverted through rotation about single bonds and determining their relative energies. mdpi.com For this compound, this would primarily involve rotation around the C-Se bond.

The process of conformational analysis typically begins with a potential energy surface scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. mdpi.com This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which correspond to transition states for conformational interchange. mdpi.com The geometries of the identified conformers are then fully optimized, and their relative energies are calculated at a higher level of theory. nih.gov

While specific conformational analysis studies for this compound are not detailed in the provided search results, the methodologies are well-established. For instance, in a study of benzothiazole (B30560) derivatives, a molecular geometry scan was performed by varying the dihedral angle between two rings in 30° increments to identify all possible conformers. mdpi.com A similar approach could be applied to the Ph-SeO₂H dihedral angle in this compound.

Stability studies often involve the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. researchgate.net These calculations can be used to compare the relative stabilities of different isomers or to assess the stability of a molecule with respect to decomposition. For example, as mentioned previously, computational studies have shown that benzeneselenonic acid is significantly more stable than its isomer, benzeneperoxyseleninic acid, which has important implications for its role in catalysis. nih.gov

Computational TaskInformation ObtainedRelevance to this compound
Potential Energy Surface ScanIdentification of stable conformers and rotational energy barriers.Understanding the flexibility of the molecule and the relative populations of different conformers.
Geometry OptimizationPrecise structures and energies of stable conformers.Provides the fundamental data for all other computational analyses.
Frequency CalculationCharacterization of stationary points (minima or transition states) and calculation of thermodynamic properties.Confirms the nature of optimized structures and provides insights into the molecule's stability.

Future Directions and Emerging Research Avenues

Development of Sustainable Synthetic Methodologies

The drive towards greener chemical processes is a major focus of modern chemistry. For benzeneseleninic acid, this translates into the development of synthetic methods that are not only efficient but also environmentally benign.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances wjpmr.com. Key strategies include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents : Replacing hazardous solvents and reagents with greener alternatives. For instance, the use of glycerol (B35011) as a solvent in the synthesis of 1-organoselanyl-naphthalen-2-ols from 2-naphthol (B1666908) and this compound derivatives represents a move towards more sustainable practices eurekaselect.com.

Catalysis : Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. This compound itself can act as a catalyst in various reactions, contributing to greener processes researchgate.net.

Designing for Degradation : Developing derivatives of this compound that are effective for their intended purpose but can break down into innocuous products after use.

The application of these principles is not only about environmental responsibility but also about improving the economic viability of synthesizing and using this compound derivatives.

Utilization of Alternative Energy Sources in Catalysis

To enhance energy efficiency and promote novel reactivity, researchers are exploring various alternative energy sources for reactions involving this compound. These methods often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating mdpi.comresearchgate.net.

Photochemistry: Visible-light-mediated protocols have emerged as a powerful tool. For instance, this compound can be used as an efficient source of selenium radicals under visible light for the regioselective β-hydroxyselenylation of olefins mdpi.comresearchgate.netsemanticscholar.org. This method is environmentally benign and utilizes a cheap and readily available photocatalyst like Eosin (B541160) Y mdpi.comsemanticscholar.org. The reaction proceeds at room temperature, highlighting the energy efficiency of this approach mdpi.comsemanticscholar.org.

Electrochemistry: Electrochemical methods offer a clean and efficient way to drive chemical reactions using electricity. While specific applications in the synthesis of this compound are still an emerging area, the broader field of organoselenium electrochemistry suggests potential for developing novel synthetic routes researchgate.net.

Sonochemistry: Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. This technique can lead to faster reaction rates and improved yields in various chemical transformations and has been applied to the synthesis of organoselenium compounds researchgate.netmdpi.com.

Microwave Irradiation: Microwave-assisted synthesis has become a popular technique for accelerating chemical reactions mendeley.com. In the context of organoselenium chemistry, microwave irradiation can significantly reduce reaction times and improve yields researchgate.netresearchgate.net. While specific protocols for this compound are under development, the success in related areas points to its high potential mendeley.comresearchgate.net.

The following table summarizes the application of alternative energy sources in reactions involving this compound and related organoselenium compounds.

Energy SourceApplicationAdvantages
Photochemistry β-hydroxyselenylation of olefins using this compound mdpi.comresearchgate.netsemanticscholar.orgEnvironmentally benign, mild reaction conditions, energy-efficient mdpi.comsemanticscholar.org
Electrochemistry Synthesis of organoselenium compounds researchgate.netClean, efficient, avoids stoichiometric oxidants/reductants researchgate.net
Sonochemistry Synthesis of organoselenium compounds researchgate.netmdpi.comFaster reaction rates, improved yields researchgate.netmdpi.com
Microwave Irradiation Synthesis of organoselenium compounds researchgate.netmendeley.comresearchgate.netSignificant reduction in reaction times, improved yields mendeley.comresearchgate.net

Exploration of Novel Catalytic Transformations

This compound and its derivatives are known to be effective catalysts for a variety of organic transformations, including epoxidations and oxidations researchgate.netnih.gov. Future research will likely focus on expanding the catalytic scope of this compound. A key area of investigation is the development of novel catalytic cycles where this compound can be regenerated and reused, further enhancing its green credentials. For example, in certain oxidation reactions, water is the only byproduct, making the process highly sustainable nih.gov. Understanding the mechanistic pathways of these catalytic reactions, such as the role of Se(VI) species in epoxidations, will be crucial for designing more efficient and selective catalysts nih.gov.

Design and Synthesis of Advanced Bioactive this compound Derivatives

There is a growing interest in the synthesis of novel organoselenium compounds with enhanced biological activity. Researchers are designing and synthesizing new derivatives of this compound with potential therapeutic applications eurekaselect.comnih.gov. For instance, 1-organoselanyl-naphthalen-2-ols synthesized from this compound derivatives have shown promising antioxidant activity eurekaselect.com. The synthesis of selenium-decorated N-oxide isoquinolines using this compound has also been reported, opening avenues for new bioactive molecules nih.gov. The focus will be on creating derivatives with improved efficacy and reduced toxicity, targeting a range of diseases.

Integration with Flow Chemistry and High-Throughput Screening

The integration of this compound chemistry with modern technologies like flow chemistry and high-throughput screening (HTS) is a promising area of research researchgate.netpurdue.edu. Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch, offers several advantages, including better process control, enhanced safety, and easier scalability purdue.edursc.org. HTS allows for the rapid testing of a large number of compounds or reaction conditions, accelerating the discovery of new catalysts and bioactive molecules youtube.comanalytical-sales.comresearchgate.net. The combination of these technologies can significantly speed up the optimization of reactions involving this compound and the discovery of new applications purdue.edu.

Environmental Considerations and Sustainable Applications

A comprehensive understanding of the environmental fate and impact of this compound and its derivatives is crucial for their sustainable application. Future research will need to address the lifecycle of these compounds, from their synthesis to their ultimate disposal researchgate.net. This includes studying their biodegradability and potential for bioaccumulation.

Sustainable applications of this compound are also being explored. For example, its use as a catalyst in the degradation of organic pollutants in wastewater is a promising green application nih.govnih.gov. The development of photocatalytic systems utilizing this compound for environmental remediation is another active area of research nih.govmdpi.com. Furthermore, leveraging enzymes in conjunction with this compound-mediated reactions could lead to highly selective and environmentally friendly synthetic processes enzymetechnicalassociation.org.

Q & A

Q. What are the standard methods for synthesizing and characterizing benzeneseleninic acid?

this compound is commonly synthesized via oxidation of diphenyl diselenide with hydrogen peroxide . Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>97% by HPLC) . Melting point determination (121–125°C) and elemental analysis (C, H, Se) are critical for verifying identity . For new derivatives, infrared (IR) spectroscopy is used to analyze substituent effects on Se=O vibrational modes .

Q. How should this compound be handled and stored in laboratory settings?

The compound is toxic (acute oral/ inhalation toxicity) and hazardous to aquatic life . Storage requires airtight containers at 4°C, ideally –4°C for long-term stability . Waste must be segregated and treated by certified hazardous waste disposal services . Safety protocols include using fume hoods, gloves, and eye protection, with emergency procedures for inhalation/contact (e.g., rinsing with water for 15+ minutes and medical consultation) .

Q. What are the key applications of this compound in organic synthesis?

It serves as a selenium electrophile in reactions like β-hydroxy-selenylation of styrenes under visible-light catalysis (e.g., with eosin Y and DMSO, yielding 73% product) . It also generates in situ oxidizing agents (e.g., benzeneperoxyseleninic acid with H₂O₂) for epoxidation of olefins . Its anhydride form facilitates dehydrogenation of hydrazines and alcohols .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated transformations?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance electrophilic selenium reactivity .
  • Catalyst loading : 5 mol% eosin Y maximizes photoinduced radical generation while minimizing side reactions .
  • Light source : Blue LED (50 W) achieves higher regioselectivity in β-hydroxy-selenylation compared to other wavelengths .
  • Reaction time : 2 hours balances yield (73%) and minimizes overoxidation (e.g., β-selenoketone formation) . Data from time-course TLC and GC-MS analyses guide these adjustments .

Q. What mechanisms explain this compound’s dual role as an electrophile and radical precursor?

Under visible light, this compound undergoes homolytic cleavage to generate phenylselenyl radicals (PhSe•), which add to alkenes, forming carbon-centered radicals. These intermediates trap hydroxyl radicals (from DMSO oxidation) to yield β-hydroxy-selenides . In epoxidation, H₂O₂ oxidizes this compound to benzeneperoxyseleninic acid, which transfers oxygen to olefins via a cyclic transition state . Computational studies (e.g., DFT) can clarify substituent effects on Se–O bond polarization and reactivity .

Q. How should contradictory data in this compound studies be resolved?

Example: Prolonged reaction times (>2 hours) in styrene hydroxyselenylation reduce yields due to β-selenoketone byproduct formation . To address this:

  • Compare kinetic profiles (e.g., via in-situ IR or quenching experiments) to identify competing pathways.
  • Use high-level purification (e.g., preparative HPLC) to isolate and characterize side products .
  • Validate hypotheses with isotopic labeling (e.g., ¹⁸O in H₂O₂) to trace oxygen sources in epoxidation .

Methodological Resources

  • Synthetic Protocols : See for step-by-step β-hydroxy-selenylation.
  • Safety Guidelines : Refer to for handling and disposal.
  • Analytical Data : IR (Se=O stretch at 850–900 cm⁻¹) , ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.